REACTION_SMILES
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[C:21](=[O:22])([OH:23])[O-:24].[CH3:16][C:17](=[O:18])[OH:19].[ClH:20].[Na+:25].[O:1]1[CH:2]([CH2:3][O:4][c:5]2[c:6]3[cH:7][n:8][nH:9][c:10]3[cH:11][c:12]([CH3:14])[cH:13]2)[CH2:15]1.[OH2:26]>>[OH:1][CH:2]([CH2:3][O:4][c:5]1[c:6]2[cH:7][n:8][nH:9][c:10]2[cH:11][c:12]([CH3:14])[cH:13]1)[CH2:15][Cl:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Cc1cc(OCC2CO2)c2cn[nH]c2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(OCC2CO2)c2cn[nH]c2c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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Cc1cc(OCC(O)CCl)c2cn[nH]c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |